molecular formula C19H15F2N3O2 B6431874 2,6-difluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}benzamide CAS No. 2329376-47-6

2,6-difluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}benzamide

Cat. No.: B6431874
CAS No.: 2329376-47-6
M. Wt: 355.3 g/mol
InChI Key: QDSKSJPMXZSDKD-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorobenzamide core linked to a pyrimidine ring substituted with a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.

    Formation of the Benzamide Core: The difluorobenzamide core can be synthesized by reacting 2,6-difluorobenzoic acid with an amine derivative under dehydrating conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule, such as nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as sodium hydride (NaH) and various halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,6-difluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}benzamide: shares structural similarities with other benzamide derivatives and pyrimidine-based compounds.

    2,6-difluorobenzoic acid: A precursor in the synthesis of the compound, known for its use in various organic reactions.

    4-methoxyphenylpyrimidine: A related compound with potential biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its difluorobenzamide core and methoxyphenyl-substituted pyrimidine ring make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,6-difluoro-N-[[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c1-26-14-7-5-12(6-8-14)17-9-13(23-11-24-17)10-22-19(25)18-15(20)3-2-4-16(18)21/h2-9,11H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSKSJPMXZSDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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